molecular formula C13H16N4O2 B10944551 N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10944551
M. Wt: 260.29 g/mol
InChI Key: QBBZUYYCRHBYSW-UHFFFAOYSA-N
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Description

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features both pyridine and pyrazole rings

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-4-16-11(5-6-14-16)13(19)15-17-10(3)7-9(2)8-12(17)18/h5-8H,4H2,1-3H3,(H,15,19)

InChI Key

QBBZUYYCRHBYSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NN2C(=CC(=CC2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of appropriate pyridine and pyrazole derivatives. One common method involves the reaction of 2,4-dimethyl-6-oxo-1(6H)-pyridine with 1-ethyl-1H-pyrazole-5-carboxylic acid under acidic or basic conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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